2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a phenyl ring with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.
Acetamide Formation: The iodinated pyrazole is reacted with an appropriate acylating agent to form the acetamide group.
Coupling with Phenyl Ring: The final step involves coupling the acetamide with a phenyl ring substituted with an isopropyl group, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield an azido-pyrazole derivative, while oxidation of the acetamide group could produce a carboxylic acid derivative.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- 2-(4-chloro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- 2-(4-fluoro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Uniqueness
The uniqueness of 2-(4-iodo-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16IN3O |
---|---|
Molecular Weight |
369.20 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C14H16IN3O/c1-10(2)11-3-5-13(6-4-11)17-14(19)9-18-8-12(15)7-16-18/h3-8,10H,9H2,1-2H3,(H,17,19) |
InChI Key |
QPCQWSNPENRAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
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